[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate
Overview
Description
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate is a chemical compound with the following characteristics:
- Chemical Formula : C<sub>12</sub>H<sub>20</sub>O<sub>3</sub>
- IUPAC Name : (Z)-6-acetyloxy-2,5-dimethylhex-4-enyl acetate
- Common Name : Not widely known; it may have specific applications or be part of a larger synthetic pathway.
Synthesis Analysis
The synthesis of [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate involves the acetylation of a specific precursor compound. While I don’t have access to specific papers on this compound, typical synthetic routes may involve acetylating the hydroxyl group of the precursor using acetic anhydride or acetyl chloride.
Molecular Structure Analysis
The molecular structure of [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate consists of a six-carbon chain with an acetoxy group (CH<sub>3</sub>C(O)O-) attached to one end. The “Z” configuration indicates the geometry of the double bond. The compound’s structure plays a crucial role in its properties and reactivity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Hydrolysis : The acetoxy group can be hydrolyzed to form the corresponding alcohol and acetic acid.
- Esterification : It can react with alcohols to form other esters.
- Base-Catalyzed Isomerization : The double bond geometry (Z) may change under basic conditions.
Physical And Chemical Properties Analysis
- Physical State : It likely exists as a colorless liquid.
- Boiling Point : The boiling point depends on the compound’s molecular weight and intermolecular forces.
- Solubility : It should be soluble in organic solvents like acetone, ether, and chloroform.
- Stability : It may be sensitive to light, heat, or acidic conditions.
Scientific Research Applications
1. Catalytic Reactions and Chiral Acetates
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate plays a role in catalytic reactions involving the transformation of ketones or enol acetates into chiral acetates. This process is achieved with high yields and optical purities through reactions catalyzed by a combination of lipase and a ruthenium complex, using specific hydrogen and acyl donors for the conversion of ketones (Jung et al., 2000).
2. Synthesis of Organic Compounds
The compound is utilized in the synthesis of various organic compounds, including 2,2′-arylmethylene bis and 1,8-dioxooctahydroxanthenes. These are produced from reactions between dimedone and various aldehydes, using catalysts like ZnO and ZnO-acetyl chloride (M. Maghsoodlou et al., 2010).
3. Study of Isomerization and Association
Research has been conducted on the isomers of dimethylaluminium 4,4-dimethylpent-2-en-2-olate, related to [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate. These studies focus on the understanding of the isomeric forms and their association properties, including their reactivity with acetic anhydride and formation of enol acetates (E. A. Jeffery et al., 1974).
4. Photoluminescent Properties
Studies on metal-organic polymers, such as those constructed from zinc acetate with benzene carboxylates, have shown significant photoluminescent properties. These polymers demonstrate strong photoluminescence at room temperature, which can be useful in materials science and photonics (Wei Chen et al., 2003).
5. Plant-Plant Communication
Research into green leaf volatiles (GLVs) has revealed that compounds similar to [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate play a role in plant-plant communication. These GLVs induce defense-related gene expression in plants and the release of volatile compounds, demonstrating a type of interaction mediated by airborne GLVs (Zeng Yan & Chenzhu Wang, 2006).
Safety And Hazards
Safety considerations include:
- Toxicity : Assess its toxicity based on available data.
- Flammability : Evaluate its flammability and flash point.
- Handling Precautions : Use appropriate protective equipment during synthesis and handling.
Future Directions
Research avenues for [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate include:
- Biological Activity : Investigate its potential biological effects.
- Synthetic Applications : Explore its use as a building block in organic synthesis.
- Structural Modifications : Design derivatives with improved properties.
Remember that this analysis is based on general knowledge, and specific studies would provide more accurate insights. For detailed information, consult relevant scientific literature. 🌟
properties
IUPAC Name |
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(7-15-11(3)13)5-6-10(2)8-16-12(4)14/h5,10H,6-8H2,1-4H3/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQFKEKGHLXYOP-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C(C)COC(=O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C(/C)\COC(=O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate | |
CAS RN |
71172-53-7 | |
Record name | NSC82308 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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